Fmoc-Trp-OPfp
Overview
Description
Fmoc-Trp-OPfp, also known as N-α-Fmoc-N-in-t.-Boc-L-tryptophan pentafluorophenyl ester, is a compound widely used in peptide synthesis. It is a pre-formed pentafluorophenyl ester of tryptophan, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Trp-OPfp typically involves the reaction of Fmoc-protected tryptophan with pentafluorophenol (Pfp) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) at room temperature. The resulting product is then purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Trp-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents like piperidine or morpholine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, which react with the pentafluorophenyl ester group in the presence of a base like triethylamine.
Deprotection Reactions: The Fmoc group is typically removed using a 20% solution of piperidine in DMF.
Major Products Formed
Substitution Reactions: The major products are peptides with newly formed amide bonds.
Deprotection Reactions: The major product is the free amine, which can further react to form peptides or other derivatives.
Scientific Research Applications
Fmoc-Trp-OPfp is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, enabling the formation of amide bonds between amino acids.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: It is employed in the development of peptide-based hydrogels and other biomaterials for tissue engineering and drug delivery.
Mechanism of Action
The primary mechanism of action of Fmoc-Trp-OPfp involves the formation of amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for efficient coupling with amines. The Fmoc group serves as a protecting group for the amino group of tryptophan, preventing unwanted side reactions during peptide synthesis. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Trp(Boc)-OPfp: This compound is similar to Fmoc-Trp-OPfp but includes an additional Boc protecting group on the tryptophan side chain.
Fmoc-Arg(Pbf)-OPfp: This compound features arginine instead of tryptophan and is used in similar peptide synthesis applications.
Uniqueness
This compound is unique due to its specific combination of protecting groups and the pentafluorophenyl ester, which provides high reactivity and stability during peptide synthesis. Its ability to form stable amide bonds and its compatibility with various reaction conditions make it a valuable reagent in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPGTAYCHANVFY-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F5N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451533 | |
Record name | Fmoc-Trp-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86069-87-6 | |
Record name | Fmoc-Trp-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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